molecular formula C19H19NO3 B5721290 8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B5721290
M. Wt: 309.4 g/mol
InChI Key: GZXJKANMBOUTNJ-UHFFFAOYSA-N
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Description

8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound with a unique structure that includes a cyclohepta[c]pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[c]pyrrol ring system and the introduction of methoxy and methyl groups at specific positions. Common reagents used in these reactions include methoxybenzene derivatives, dimethylamine, and various catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
  • 4-methoxyphenylacetyl chloride
  • 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate

Uniqueness

8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the cyclohepta[c]pyrrol ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

8-Methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Oncogenic Pathways : Preliminary studies suggest that this compound may inhibit the c-Myc oncogene, which plays a crucial role in colorectal cancer (CRC) progression. In vitro assays demonstrated significant cytotoxicity against CRC cell lines, with an IC50 value as low as 0.32 μM in HT29 cells .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. Mechanistic studies revealed that it triggers G2/M cell cycle arrest at lower concentrations and G0/G1 arrest at higher concentrations, effectively halting cell proliferation .

Case Studies

  • Colorectal Cancer Model : A study utilizing HT29 tumor xenografts demonstrated that treatment with this compound resulted in significant tumor regression without notable toxicity or weight loss in animal models over a 30-day period .
  • Cell Line Studies : In vitro studies showed that the compound downregulated c-Myc expression and inhibited its dimerization with MAX, thereby disrupting downstream signaling pathways critical for tumor growth and survival .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is helpful:

Compound NameIC50 (μM)Mechanism of ActionReference
This compound0.32c-Myc inhibition, apoptosis induction
Compound A0.51c-Myc inhibition, cell cycle arrest
Compound B0.75Apoptosis induction

Properties

IUPAC Name

4-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-18-16(21)6-5-7-17(23-4)19(18)13(2)20(12)14-8-10-15(22-3)11-9-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXJKANMBOUTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=CC=C(C2=C(N1C3=CC=C(C=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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